molecular formula C24H24O4 B14746294 Oxirane, [[bis(4-methoxyphenyl)phenylmethoxy]methyl]-, (2S)-

Oxirane, [[bis(4-methoxyphenyl)phenylmethoxy]methyl]-, (2S)-

Cat. No.: B14746294
M. Wt: 376.4 g/mol
InChI Key: FZSJJLUEBOLEBN-QHCPKHFHSA-N
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Description

Oxirane, [[bis(4-methoxyphenyl)phenylmethoxy]methyl]-, (2S)- is a complex organic compound with a unique structure that includes an oxirane ring and multiple aromatic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxirane, [[bis(4-methoxyphenyl)phenylmethoxy]methyl]-, (2S)- typically involves the reaction of appropriate phenolic compounds with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate glycidyl ether, which then undergoes cyclization to form the oxirane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxirane, [[bis(4-methoxyphenyl)phenylmethoxy]methyl]-, (2S)- can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Oxirane, [[bis(4-methoxyphenyl)phenylmethoxy]methyl]-, (2S)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of Oxirane, [[bis(4-methoxyphenyl)phenylmethoxy]methyl]-, (2S)- involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The aromatic groups may also contribute to its interactions with specific receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

    Oxirane, [(phenylmethoxy)methyl]-: A simpler oxirane compound with a single aromatic group.

    Oxirane, 2,2’-[methylenebis(4,1-phenyleneoxymethylene)]bis-: A more complex oxirane with multiple aromatic groups and a different substitution pattern.

Uniqueness

Oxirane, [[bis(4-methoxyphenyl)phenylmethoxy]methyl]-, (2S)- is unique due to its specific substitution pattern and the presence of multiple methoxy and phenyl groups. This structural complexity may impart distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C24H24O4

Molecular Weight

376.4 g/mol

IUPAC Name

(2S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxirane

InChI

InChI=1S/C24H24O4/c1-25-21-12-8-19(9-13-21)24(28-17-23-16-27-23,18-6-4-3-5-7-18)20-10-14-22(26-2)15-11-20/h3-15,23H,16-17H2,1-2H3/t23-/m0/s1

InChI Key

FZSJJLUEBOLEBN-QHCPKHFHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4CO4

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4CO4

Origin of Product

United States

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